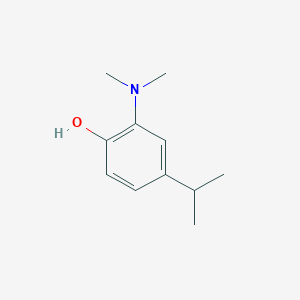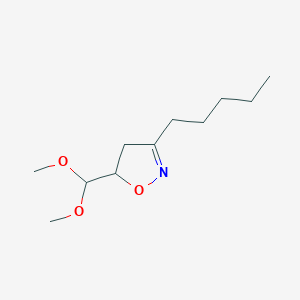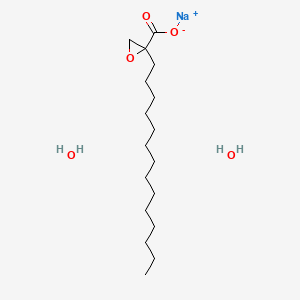![molecular formula C16H14ClNO3S B14139950 2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid CAS No. 440347-31-9](/img/structure/B14139950.png)
2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is commonly used in veterinary medicine and has applications in human medicine as well.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid typically involves the reaction of 3-chloro-2-methylaniline with 2-chlorobenzoic acid under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid involves the inhibition of prostaglandin synthesis. This is achieved by blocking the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins . By inhibiting this enzyme, the compound reduces inflammation and pain. Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid: Similar in structure but with a different position of the chloro group.
N-(3-chloro-o-tolyl)anthranilic acid: Another compound with a similar structure but different functional groups.
Uniqueness
2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid is unique due to its specific substitution pattern and its potent anti-inflammatory and analgesic properties. Its ability to inhibit prostaglandin synthesis and interfere with β-amyloid precursor protein synthesis sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
440347-31-9 |
|---|---|
Molekularformel |
C16H14ClNO3S |
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C16H14ClNO3S/c1-10-12(17)6-4-7-13(10)18-15(19)9-22-14-8-3-2-5-11(14)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
OMVQNDWTQRVENJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)



![5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran](/img/structure/B14139926.png)




![1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane](/img/structure/B14139970.png)
